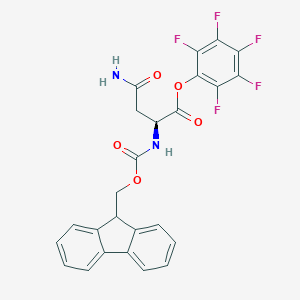

Fmoc-Asn-OPfp

Vue d'ensemble

Description

Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .

Synthesis Analysis

Fmoc-Asn-OPfp is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .Molecular Structure Analysis

The empirical formula of Fmoc-Asn-OPfp is C44H31F5N2O5 . Its molecular weight is 762.72 .Chemical Reactions Analysis

Fmoc-Asn-OPfp is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .Physical And Chemical Properties Analysis

Fmoc-Asn-OPfp is a solid substance . It has good solubility properties in most organic solvents .Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

- Scientific Field: Biochemistry and Molecular Biology .

- Application Summary: Fmoc-Asn-OPfp is used in the synthesis of peptides, which play a central role in numerous biological and physiological processes . It allows for efficient incorporation of Asn with little side-chain dehydration .

- Methods of Application: The SPPS method uses an insoluble polymeric support for sequential addition of side-chain protected amino acids. The resulting peptide is then cleaved from the resin, typically under acidic conditions . Fmoc-Asn-OPfp is used as a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS .

- Results or Outcomes: The use of Fmoc-Asn-OPfp in SPPS has numerous advantages over the classical solution procedure, such as automation of the elongation reaction, independence from solubility problems, and minimization of side product formation .

Self-Supporting Hydrogels

- Scientific Field: Biomedical Engineering .

- Application Summary: Fmoc-derivatives of series K, including Fmoc-Asn-OPfp, have been used to create self-supporting hydrogels for potential biomedical applications .

- Methods of Application: The Fmoc-derivatives of series K are synthesized and their tendency to self-assemble and gel in aqueous solution is investigated using a set of biophysical techniques .

- Results or Outcomes: Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the most rigid one, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Homologation of Alpha-Amino Acids to Beta-Amino Acids

- Scientific Field: Organic Chemistry .

- Application Summary: Fmoc-OPfp esters, including Fmoc-Asn-OPfp, have been utilized in the homologation of alpha-amino acids to beta-amino acids .

- Methods of Application: The two-step Arndt-Eister method is used for the homologation process .

- Results or Outcomes: This method allows for the conversion of alpha-amino acids to beta-amino acids, expanding the range of available amino acids for peptide synthesis .

Preparation of Positional Scanning Libraries

- Scientific Field: Bioinformatics and Proteomics .

- Application Summary: Fmoc-OPfp amino acid esters were utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .

- Methods of Application: Positional scanning libraries are prepared using Fmoc-OPfp esters, and these libraries are then used in assays to determine the substrate specificity of various kinases .

- Results or Outcomes: This method allows for the identification of specific kinase substrates, which can be important in understanding cellular signaling pathways .

Racemization Prevention During Coupling

- Scientific Field: Organic Chemistry .

- Application Summary: Fmoc-amino acid pentafluorophenol esters (Fmoc-OPfp esters), including Fmoc-Asn-OPfp, are useful in applications where amino acids are partially racemized during coupling .

- Methods of Application: The coupling process involves the reaction of the amino group of one amino acid with the carboxyl group of another. Fmoc-Asn-OPfp is used as it does not require activation and can prevent racemization during this process .

- Results or Outcomes: The use of Fmoc-Asn-OPfp can lead to more accurate peptide synthesis by preventing the formation of unwanted stereoisomers .

Synthesis on Cellulose Membrane

- Scientific Field: Bioinformatics and Proteomics .

- Application Summary: Fmoc-Asn (Trt)-OH, which can be synthesized from Fmoc-Asn-OPfp, has been used to synthesize peptides on a cellulose membrane by the SPOT method .

- Methods of Application: The SPOT method involves the synthesis of peptides directly on a cellulose membrane. Fmoc-Asn (Trt)-OH is used as a building block in this process .

- Results or Outcomes: This method allows for the high-throughput synthesis of peptide arrays, which can be used for various applications such as epitope mapping and protein-protein interaction studies .

Safety And Hazards

Orientations Futures

Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . Fmoc-Asn-OPfp is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn-OPfp | |

CAS RN |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

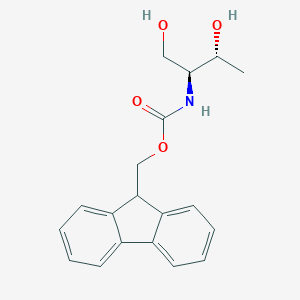

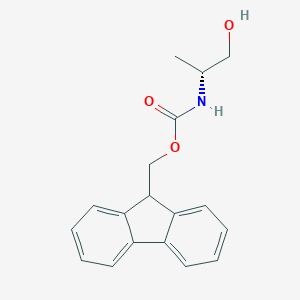

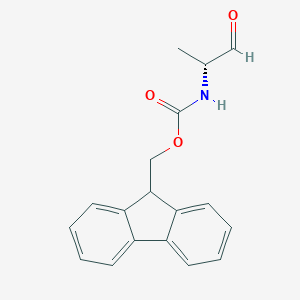

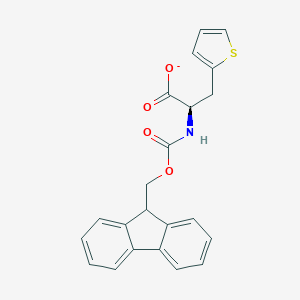

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

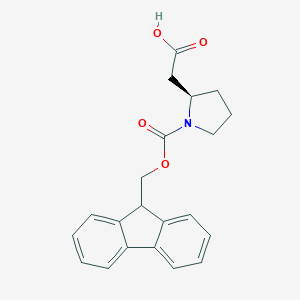

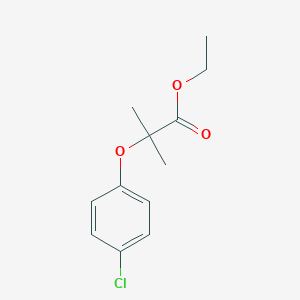

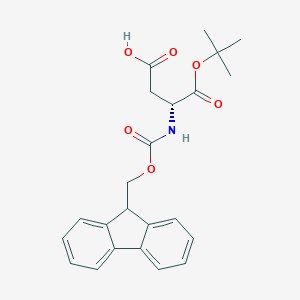

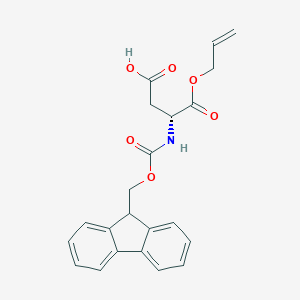

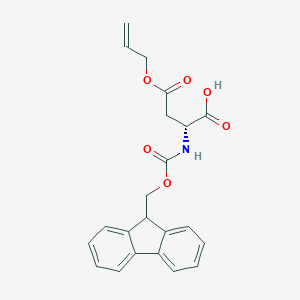

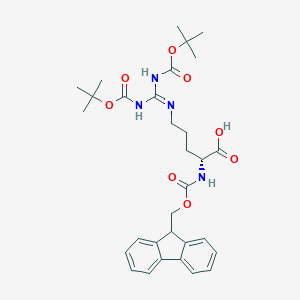

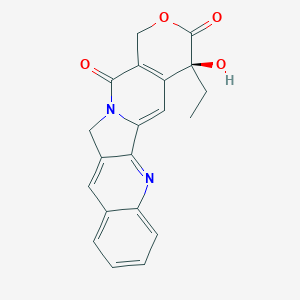

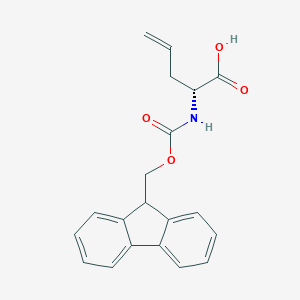

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)